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Compound of Interest

Compound Name: Imidazole-4-carboxylic acid

Cat. No.: B104379 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of

imidazole-4-carboxylic acid, a key heterocyclic compound with significant applications in

medicinal chemistry and materials science. The document details its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental

protocols for obtaining these spectra. Additionally, a representative synthetic pathway is

visualized to illustrate its preparation.

Spectroscopic Data
The following sections present the characteristic spectroscopic data for imidazole-4-
carboxylic acid, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR spectra of imidazole-4-carboxylic acid provide key insights

into its proton and carbon environments.

¹H NMR Spectroscopic Data

The proton NMR spectrum of imidazole-4-carboxylic acid, typically recorded in a deuterated

solvent such as DMSO-d₆, reveals distinct signals for the protons on the imidazole ring and the

carboxylic acid group.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.5 (broad) Singlet 1H
Carboxylic acid proton

(-COOH)

~7.7 Singlet 1H
Imidazole ring proton

(C2-H)

~7.6 Singlet 1H
Imidazole ring proton

(C5-H)

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm Assignment

~164 Carboxylic acid carbon (-COOH)

~138 Imidazole ring carbon (C2)

~128 Imidazole ring carbon (C4)

~120 Imidazole ring carbon (C5)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. The IR spectrum of solid imidazole-4-carboxylic acid
exhibits absorptions corresponding to the O-H and C=O bonds of the carboxylic acid, as well

as vibrations of the imidazole ring.
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Wavenumber (cm⁻¹) Intensity Assignment

3100-2500 Broad, Strong O-H stretch (carboxylic acid)

~1700 Strong C=O stretch (carboxylic acid)

~1680 Medium C=N stretch (imidazole ring)[1]

~1550 Medium N-H bend (imidazole ring)

~1380 Medium
C-N stretch (imidazole ring

amine)[1]

~1160 Medium C-N stretch[1]

~1030 Medium C-O stretch[1]

~787 Medium C-H bend[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, allowing for the determination of its molecular weight and structural features.

Under electron ionization (EI), imidazole-4-carboxylic acid undergoes characteristic

fragmentation.

m/z Relative Intensity Proposed Fragment

112 High Molecular ion [M]⁺

95 Moderate [M - OH]⁺

68 High [M - COOH]⁺ (imidazole ring)

45 Moderate [COOH]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are intended as a general guide and may require optimization based on the specific

instrumentation and sample purity.
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NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of imidazole-4-carboxylic acid.

Materials and Equipment:

Imidazole-4-carboxylic acid sample

Deuterated solvent (e.g., DMSO-d₆)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)

Pipettes and vials

Procedure:

Sample Preparation: Accurately weigh approximately 5-10 mg of imidazole-4-carboxylic
acid and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a small vial.

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei.

Perform shimming to optimize the magnetic field homogeneity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

Process the data by applying Fourier transformation, phase correction, and baseline

correction.
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Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of

¹³C.

Process the data similarly to the ¹H spectrum.

Reference the spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

Infrared (IR) Spectroscopy (Solid State)
Objective: To obtain an FT-IR spectrum of solid imidazole-4-carboxylic acid to identify its

functional groups.

Materials and Equipment:

Imidazole-4-carboxylic acid sample

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press

Spatula

Mortar and pestle (for KBr pellet method)

Potassium bromide (KBr), IR grade (for KBr pellet method)

Procedure (ATR Method):

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small amount of the solid imidazole-4-carboxylic acid sample

onto the ATR crystal.
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Apply Pressure: Use the pressure clamp to ensure good contact between the sample and

the crystal.

Sample Spectrum: Acquire the FT-IR spectrum of the sample.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a

soft cloth after the measurement.

Procedure (KBr Pellet Method):[2]

Sample Preparation: Grind 1-2 mg of imidazole-4-carboxylic acid with approximately 100-

200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder

is obtained.[2]

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,

transparent pellet.[2]

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer

and acquire the spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of imidazole-4-
carboxylic acid using electron ionization mass spectrometry.

Materials and Equipment:

Imidazole-4-carboxylic acid sample

Mass spectrometer with an electron ionization (EI) source

Direct insertion probe or GC inlet

Volatile solvent (if using a GC inlet)
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Procedure (Direct Insertion Probe):

Sample Preparation: Place a small amount of the solid sample into a capillary tube.

Instrument Setup: Insert the probe into the mass spectrometer's ion source.

Ionization: The probe is heated to volatilize the sample, which is then ionized by a beam of

electrons (typically at 70 eV).

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer

based on their m/z ratio.

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Data Analysis: Analyze the spectrum to identify the molecular ion peak and major fragment

ions.

Synthesis Pathway
Imidazole-4-carboxylic acid can be synthesized through various routes. A common

laboratory-scale synthesis involves the hydrolysis of its corresponding ethyl ester, ethyl

imidazole-4-carboxylate. This process is a straightforward and efficient method for producing

the desired carboxylic acid.[3][4]

Ethyl Imidazole-4-carboxylate

Potassium Imidazole-4-carboxylate
(in solution)

Hydrolysis
(Stirring at 25-30°C)

Potassium Hydroxide (KOH) Solution Imidazole-4-carboxylic Acid
(Precipitate)

Acidification
(pH adjustment to 1-2)

Sulfuric Acid (H₂SO₄) Solution

RecrystallizationIsolation Pure Imidazole-4-carboxylic AcidPurification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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